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Introduction

Methyl 4-octyloxybenzoate is an organic compound with significant potential in various
scientific fields, including materials science and drug development. Its molecular structure,
featuring a benzoate core with a methyl ester and an octyloxy side chain, imparts unique
physicochemical properties that are of considerable interest to researchers. This technical
guide provides a comprehensive overview of the core physical properties of Methyl 4-
octyloxybenzoate, detailing the experimental methodologies for their determination and
offering insights into their relevance for research and development applications.

Core Molecular and Physical Characteristics

A foundational understanding of a compound begins with its fundamental properties. These
values are critical for everything from reaction stoichiometry to the design of analytical
methods.
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Property Value Source
Molecular Formula C16H2403 NIST[1]
Molecular Weight 264.36 g/mol NIST[1]
CAS Number 62435-37-4 NIST[1]
Appearance White to yellow solid ChemicalBook[2]

Melting Point

The melting point is a critical indicator of a compound's purity and the strength of its crystal
lattice. For Methyl 4-octyloxybenzoate, the experimentally determined melting point is 33-35
°CJ[2]. This relatively low melting point suggests that the intermolecular forces in the solid state
are not exceptionally strong, a characteristic that can be attributed to the flexible octyloxy
chain.

Experimental Protocol: Melting Point Determination
via Capillary Method

The determination of a precise melting point is a fundamental technique in chemical
characterization. The capillary method stands as a widely accepted and reliable approach.

Causality Behind Experimental Choices: The choice of a slow heating rate near the melting
point is crucial. A rapid temperature increase can lead to an inaccurate reading as the sample
and thermometer will not be in thermal equilibrium. Packing the sample to a small, uniform
height ensures even heat distribution and a sharp, observable melting range.

Self-Validating System: The protocol's integrity is maintained by performing a preliminary rapid
determination to approximate the melting point, followed by a slower, more precise
measurement. The consistency of multiple measurements validates the result.

Step-by-Step Methodology:

o Sample Preparation: A small amount of finely powdered Methyl 4-octyloxybenzoate is
introduced into a capillary tube, which is sealed at one end. The tube is gently tapped to
pack the sample to a height of 2-3 mm.
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o Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a
calibrated thermometer or temperature probe.

« Initial Heating: The apparatus is heated at a relatively rapid rate until the temperature is
approximately 15-20°C below the expected melting point.

» Fine Heating: The heating rate is then reduced to 1-2°C per minute to allow for thermal
equilibrium between the sample, the heating block, and the thermometer.

e Observation and Recording: The temperature at which the first liquid droplet is observed is
recorded as the onset of melting. The temperature at which the entire sample becomes a
clear liquid is recorded as the final melting point. The range between these two temperatures
is the melting point range.

Caption: Workflow for Melting Point Determination.

Spectroscopic Profile

Spectroscopic data provides a fingerprint of a molecule, allowing for its unambiguous
identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published spectrum for Methyl 4-octyloxybenzoate is not readily available
in public databases, the expected chemical shifts for *H and 13C NMR can be predicted based
on the analysis of its constituent functional groups and comparison with similar structures.

IH NMR (Proton NMR):

e Aromatic Protons: Two doublets are expected in the aromatic region (o 6.8-8.0 ppm). The
protons ortho to the ester group will be deshielded and appear downfield, while the protons
ortho to the octyloxy group will be more shielded and appear upfield.

o Methyl Ester Protons: A singlet corresponding to the three protons of the methyl group will
appear around 6 3.8-3.9 ppm.

e Octyloxy Chain Protons: The protons of the octyloxy chain will exhibit characteristic
multiplets. The -OCHaz- protons directly attached to the aromatic ring will be the most
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deshielded of the chain (around & 4.0 ppm). The other methylene protons will appear as a
series of multiplets in the upfield region (& 1.2-1.8 ppm), and the terminal methyl group will
be a triplet around & 0.9 ppm.

13C NMR (Carbon NMR):

Carbonyl Carbon: The ester carbonyl carbon will be significantly deshielded, appearing in the
range of & 165-170 ppm.

e Aromatic Carbons: The aromatic carbons will resonate in the & 114-164 ppm region. The
carbon attached to the octyloxy group will be the most shielded, while the carbon attached to
the ester group will be more deshielded.

o Methyl Ester Carbon: The carbon of the methyl ester group will appear around & 52 ppm.

e Octyloxy Chain Carbons: The carbons of the octyloxy chain will appear in the upfield region
(6 14-68 ppm), with the carbon directly bonded to the oxygen being the most deshielded.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.

Causality Behind Experimental Choices: The choice of a deuterated solvent is essential to
avoid large solvent signals that would obscure the analyte's signals. Chloroform-d (CDCIs) is a
common choice for non-polar to moderately polar organic compounds due to its excellent
dissolving power and single, easily identifiable residual solvent peak. Filtering the sample
removes any particulate matter that can degrade the spectral resolution.

Self-Validating System: The clarity and homogeneity of the final solution serve as a visual
check of proper sample preparation. The quality of the resulting spectrum, particularly the
sharpness of the peaks and the flatness of the baseline, validates the procedure.

Step-by-Step Methodology:

» Sample Weighing: Accurately weigh 5-10 mg of Methyl 4-octyloxybenzoate for *H NMR (or
20-50 mg for 133C NMR) into a clean, dry vial.
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Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCIs).

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter
the solution directly into a clean 5 mm NMR tube. This removes any dust or insoluble
impurities.

Capping and Labeling: Securely cap the NMR tube and label it appropriately.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties
of Methyl 4-octyloxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1363469#physical-properties-of-methyl-4-
octyloxybenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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